6-Methoxy-2,4-dimethylpyridin-3-OL
Overview
Description
Scientific Research Applications
Antioxidant Properties and Synthesis
A study delves into the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their notable antioxidant properties. The methoxy derivative, specifically 6-methoxy-2,4-dimethyl-3-pyridinol, was synthesized via a Baeyer-Villiger reaction, demonstrating superior phenolic chain-breaking antioxidant abilities in controlled conditions. This indicates its potential application in areas where oxidative stress mitigation is crucial, such as in the development of new pharmaceuticals or materials designed to resist oxidative degradation (Wijtmans et al., 2004).
Conductance Studies
Another research focus is on conductance studies, particularly looking into the interactions between 4-methoxy-2,6-dimethylpyridine N-oxide and trifluoroacetic acid in nitrobenzene. This research provides insights into the acid-base equilibria of pyridine derivatives, which could be beneficial for understanding the solvation and conductivity properties of related compounds in various solvents. Such information can be applied in the design of new materials for electronic applications, where precise control over conductive properties is necessary (Barczyński & Szafran, 1994).
Antifungal Activity
Research into the antifungal effect of certain pyridine derivatives against types of fungi such as Aspergillus terreus and Aspergillus niger is also noteworthy. This investigation suggests that 6-methoxy-2,4-dimethylpyridin-3-OL derivatives can be synthesized with significant antifungal activities, offering potential applications in the development of new antifungal agents for agricultural or pharmaceutical use (Jafar et al., 2017).
Environmental Degradation
The degradation of pyridines, including 2,6-dimethylpyridine by specific bacteria such as Arthrobacter crystallopoietes, highlights an environmental application. This bacterium can degrade 2,6-dimethylpyridine to 2,6-dimethylpyridin-3-OL among other metabolites, showcasing a method for bioremediation of waste water from chemical and pharmaceutical industries, thus reducing environmental pollution (Khasaeva et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,4-dimethylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(11-3)9-6(2)8(5)10/h4,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMWJCDPSKCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463638 | |
Record name | 6-Methoxy-2,4-dimethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,4-dimethylpyridin-3-OL | |
CAS RN |
627098-09-3 | |
Record name | 6-Methoxy-2,4-dimethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.